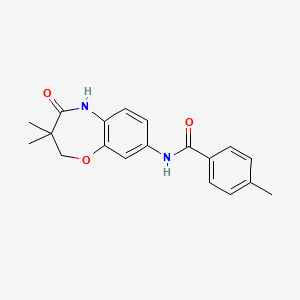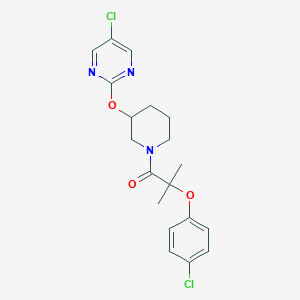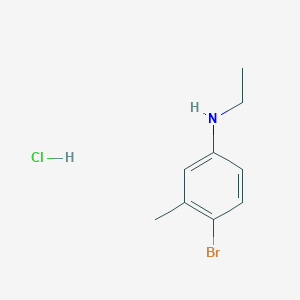
(4-Bromo-3-methylphenyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methylphenyl)ethylamine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClN and its molecular weight is 250.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Derivative Synthesis
- In Vivo Metabolism Studies: A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is structurally related to (4-Bromo-3-methylphenyl)ethylamine, identified various metabolites, indicating complex metabolic pathways (Kanamori et al., 2002).
- Derivative Synthesis for Pharmacological Activity: The synthesis of pharmacologically active benzo[b]thiophen derivatives, including 2-(5- and 7-Hydroxy-3-benzo[b]thienyl)ethylamines, highlights the chemical versatility and potential for creating compounds with biological activity (Chapman et al., 1973).
Pharmacological Research
- Antidepressant Activity Research: Research on 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including their synthesis and evaluation for antidepressant activity, provides insights into the therapeutic potential of such compounds (Yardley et al., 1990).
- Imaging Sigma Receptor Positive Tumors: The development of N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, a ligand for imaging sigma receptor positive tumors, demonstrates the role of such compounds in diagnostic imaging (John et al., 1996).
Organic Chemistry and Catalysis
- Ruthenium Catalysts Synthesis: The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the use of related compounds in catalytic processes (Facchetti et al., 2016).
Molecular Structure Analysis
- Crystallographic Studies: Investigations into the structural properties of compounds like p-Hydroxyephedrinium dihydrogenphosphate contribute to a deeper understanding of molecular interactions and conformations (Datta et al., 1994).
Antimicrobial Research
- Antimicrobial Agent Development: Synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents demonstrate the ongoing research in developing new drugs for combating microbial infections (Doraswamy & Ramana, 2013).
Broad-Spectrum Antiviral Research
- Antiviral Compound Development: Arbidol, a compound with a structure similar to (4-Bromo-3-methylphenyl)ethylamine, showcases the potential of such chemicals in developing broad-spectrum antiviral drugs (Boriskin et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-ethyl-3-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAZEFZNRSJECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
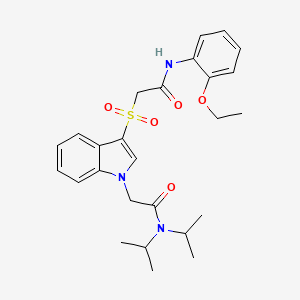

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)
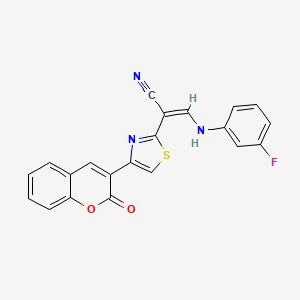

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)
![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2493611.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)
